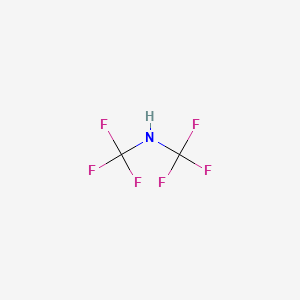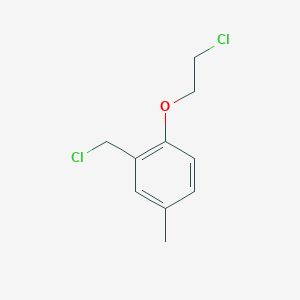
1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a 2-chloroethoxy group, a chloromethyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene typically involves the reaction of 4-methylphenol with 2-chloroethanol in the presence of a base, followed by chloromethylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the chloromethylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chloromethyl group.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Methyl derivatives.
科学的研究の応用
1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways.
類似化合物との比較
Similar Compounds
- 1-(2-Chloroethoxy)-2-methoxyethane
- 2-(2-Methoxyethoxy)ethyl chloride
- 3-(4-Chlorophenyl)-1H-pyrazol-4-amine
Uniqueness
1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
5409-80-3 |
|---|---|
分子式 |
C10H12Cl2O |
分子量 |
219.10 g/mol |
IUPAC名 |
1-(2-chloroethoxy)-2-(chloromethyl)-4-methylbenzene |
InChI |
InChI=1S/C10H12Cl2O/c1-8-2-3-10(13-5-4-11)9(6-8)7-12/h2-3,6H,4-5,7H2,1H3 |
InChIキー |
WOPWBSQWQNEPHL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OCCCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


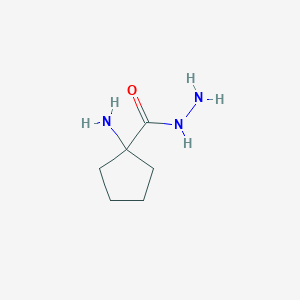

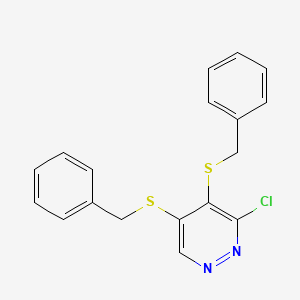
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)

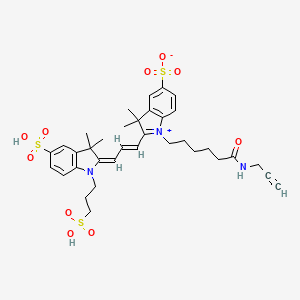

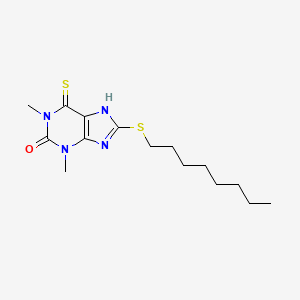
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-4,5-dihydro-, iodide](/img/structure/B14746576.png)
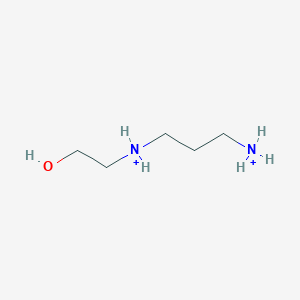
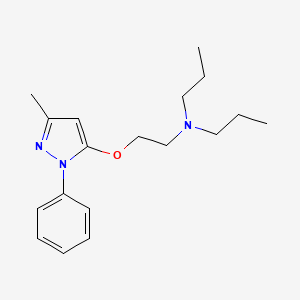
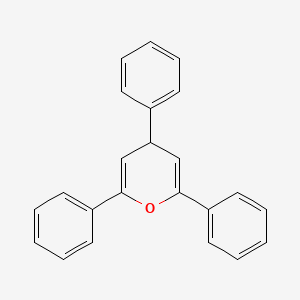
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)
